molecular formula C13H16O2 B14298531 5-Hex-5-enyl-1,3-benzodioxole CAS No. 117845-20-2

5-Hex-5-enyl-1,3-benzodioxole

Katalognummer: B14298531
CAS-Nummer: 117845-20-2
Molekulargewicht: 204.26 g/mol
InChI-Schlüssel: GMDGOLVLYUACSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hex-5-enyl-1,3-benzodioxole is an organic compound characterized by a benzodioxole ring fused with a hexenyl group. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical syntheses. The molecular formula of this compound is C12H14O2, and it is often utilized in the synthesis of more complex molecules due to its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hex-5-enyl-1,3-benzodioxole typically involves the condensation of catechol with hexenyl halides in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction forms the dioxole ring by methylenedioxy bridge formation, where the hexenyl halide acts as the alkylating agent. The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous monitoring of reaction parameters. The use of automated systems ensures consistent quality and efficiency. The reaction mixture is typically subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

5-Hex-5-enyl-1,3-benzodioxole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

5-Hex-5-enyl-1,3-benzodioxole has numerous applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 5-Hex-5-enyl-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the electron-rich dioxole ring, which facilitates various chemical reactions. The presence of the hexenyl group enhances its ability to undergo substitution and addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures, making it a valuable tool in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of the hexenyl group, which imparts distinct reactivity and stability compared to its simpler counterparts. This makes it particularly useful in the synthesis of more complex molecules and in applications requiring specific chemical properties.

Eigenschaften

CAS-Nummer

117845-20-2

Molekularformel

C13H16O2

Molekulargewicht

204.26 g/mol

IUPAC-Name

5-hex-5-enyl-1,3-benzodioxole

InChI

InChI=1S/C13H16O2/c1-2-3-4-5-6-11-7-8-12-13(9-11)15-10-14-12/h2,7-9H,1,3-6,10H2

InChI-Schlüssel

GMDGOLVLYUACSD-UHFFFAOYSA-N

Kanonische SMILES

C=CCCCCC1=CC2=C(C=C1)OCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.